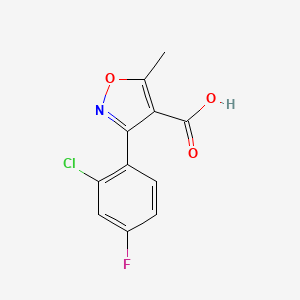![molecular formula C13H11ClN2O4S B13204635 Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C13H11ClN2O4S and a molecular weight of 326.76 g/mol . This compound is characterized by the presence of a benzyl group, a pyridine ring substituted with a chlorosulfonyl group, and a carbamate functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylpyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, with reaction temperatures maintained between 0°C and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding pyridine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Pyridine Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific molecular pathways, such as those involving serine or cysteine residues in enzymes, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
- Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- N-Benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
Comparison: Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a chlorosulfonyl group. This makes it particularly reactive and suitable for applications involving enzyme inhibition and protein modification. In contrast, similar compounds may have different substitution patterns or functional groups, leading to variations in their reactivity and applications .
Propriétés
Formule moléculaire |
C13H11ClN2O4S |
|---|---|
Poids moléculaire |
326.76 g/mol |
Nom IUPAC |
benzyl N-(4-chlorosulfonylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-7-15-8-11(12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
DWTAABOYOWQODH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CN=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


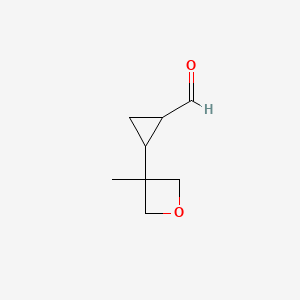
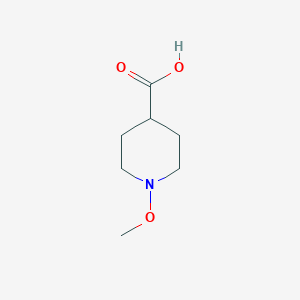
![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)
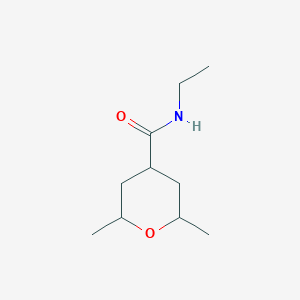
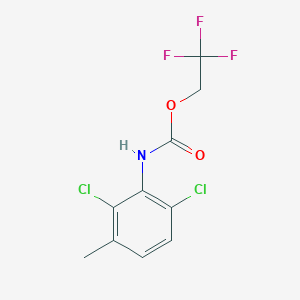
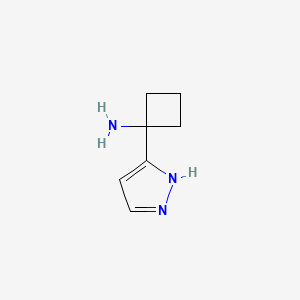
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
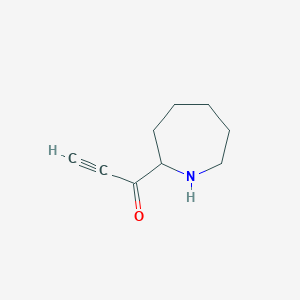
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)

